molecular formula C16H21N3O3 B5451454 3-methyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide

3-methyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide

Cat. No.: B5451454
M. Wt: 303.36 g/mol
InChI Key: CNKJIABNBVHISY-UHFFFAOYSA-N
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Description

3-methyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 3-methyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the propoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with a propoxyphenyl halide in the presence of a base.

    Formation of the butanamide moiety: The final step involves the reaction of the intermediate with a butanoyl chloride in the presence of a base to form the desired butanamide.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

3-methyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being explored for its potential use as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-methyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-methyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide can be compared with other similar compounds, such as:

    3-methyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide: This compound has a methoxy group instead of a propoxy group, which may result in different chemical and biological properties.

    3-methyl-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide: The presence of an ethoxy group instead of a propoxy group can also influence the compound’s reactivity and biological activity.

    3-methyl-N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide: The butoxy group may impart different solubility and stability characteristics compared to the propoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-methyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-4-9-21-13-7-5-12(6-8-13)15-16(19-22-18-15)17-14(20)10-11(2)3/h5-8,11H,4,9-10H2,1-3H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKJIABNBVHISY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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